molecular formula C9H7NO2 B14534653 7-Cyanobicyclo[4.1.0]hepta-2,4-diene-7-carboxylic acid CAS No. 62360-22-9

7-Cyanobicyclo[4.1.0]hepta-2,4-diene-7-carboxylic acid

Cat. No.: B14534653
CAS No.: 62360-22-9
M. Wt: 161.16 g/mol
InChI Key: LJOCHQNFXRGOHH-UHFFFAOYSA-N
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Description

7-Cyanobicyclo[410]hepta-2,4-diene-7-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a cyanide group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyanobicyclo[4.1.0]hepta-2,4-diene-7-carboxylic acid typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar principles to laboratory synthesis, with optimizations for scale and efficiency. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-Cyanobicyclo[4.1.0]hepta-2,4-diene-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The cyanide and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

7-Cyanobicyclo[4.1.0]hepta-2,4-diene-7-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives may have potential as bioactive compounds, useful in drug discovery and development.

    Medicine: Research into its biological activity could lead to new therapeutic agents.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 7-Cyanobicyclo[4.1.0]hepta-2,4-diene-7-carboxylic acid exerts its effects involves interactions with various molecular targets. The cyanide group can participate in nucleophilic attacks, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Cyanobicyclo[4.1.0]hepta-2,4-diene-7-carboxylic acid is unique due to the presence of both a cyanide and a carboxylic acid group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

62360-22-9

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

7-cyanobicyclo[4.1.0]hepta-2,4-diene-7-carboxylic acid

InChI

InChI=1S/C9H7NO2/c10-5-9(8(11)12)6-3-1-2-4-7(6)9/h1-4,6-7H,(H,11,12)

InChI Key

LJOCHQNFXRGOHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(C2(C#N)C(=O)O)C=C1

Origin of Product

United States

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